molecular formula C22H21ClN2O2 B11368464 2-(4-chloro-3-methylphenoxy)-N-(4-methylbenzyl)-N-(pyridin-2-yl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(4-methylbenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11368464
M. Wt: 380.9 g/mol
InChI Key: IELZXJKIGMLNNP-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group substituted with chlorine and methyl groups, an acetamide linkage, and a pyridinyl moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the phenoxy and pyridinyl intermediates. The reaction conditions often include:

    Reagents: Chlorinated phenols, methylated benzylamines, pyridine derivatives.

    Catalysts: Acid or base catalysts to facilitate the formation of the acetamide bond.

    Solvents: Organic solvents like dichloromethane or toluene.

    Temperature: Reactions are usually conducted at elevated temperatures (50-100°C) to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-3-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The acetamide group can be reduced to amines.

    Substitution: Halogen substitution reactions can occur at the chlorine site.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution using sodium hydroxide or other bases.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

2-(4-CHLORO-3-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-CHLORO-2-METHYLPHENOXY)-3’-(TRIFLUOROMETHYL)ACETANILIDE
  • 2-(4-CHLORO-2-METHYLPHENOXY)-2’-(TRIFLUOROMETHYL)ACETANILIDE
  • 2-(2-CHLOROPHENOXY)-3’-(TRIFLUOROMETHYL)ACETANILIDE

Uniqueness

2-(4-CHLORO-3-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H21ClN2O2

Molecular Weight

380.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H21ClN2O2/c1-16-6-8-18(9-7-16)14-25(21-5-3-4-12-24-21)22(26)15-27-19-10-11-20(23)17(2)13-19/h3-13H,14-15H2,1-2H3

InChI Key

IELZXJKIGMLNNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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